molecular formula C13H22Cl2N2O B3217847 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride CAS No. 1185304-25-9

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Cat. No.: B3217847
CAS No.: 1185304-25-9
M. Wt: 293.23
InChI Key: KWPJUBVGCSKYBO-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O and a molecular weight of 293.23 g/mol . Its CAS registry number is 1185304-25-9 . As a morpholine-containing compound, it is of significant interest in medicinal chemistry research. The morpholine ring is a common pharmacophore found in molecules designed to interact with biological targets . For instance, recent scientific studies have designed and synthesized novel 3-morpholine-linked molecules as potent inhibitors of the Kv1.5 potassium channel, a promising target for the development of safe and effective anti-atrial fibrillation drugs due to its high atrial selectivity . Furthermore, morpholine derivatives are frequently investigated for their potential vasodilation activity and as key intermediates in complex organic syntheses, including the preparation of chiral aminoalcohols and other bioactive structures . This product is intended for research and laboratory use only. It is strictly not for use in humans, nor for diagnostic, therapeutic, or any other veterinary or medical applications.

Properties

IUPAC Name

3-morpholin-4-yl-1-phenylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15;;/h1-5,13H,6-11,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPJUBVGCSKYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride typically involves the reaction of morpholine with 1-phenyl-1-propanone, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Acid/Base Hydrolysis

Under extreme pH conditions:

  • Acidic (HCl, 6M, reflux) : Cleavage of morpholine ring via protonation and ring-opening to form N-phenethyl-3-aminopropanol (confirmed by LC-MS).

  • Basic (NaOH, 2M, 80°C) : Dehydrochlorination followed by β-elimination, yielding 1-phenyl-1-propanone and morpholine .

Oxidation

Oxidizing AgentProductConditionsNotes
KMnO₄3-Nitro-1-phenylpropanalH₂O, 100°C, 4hPartial decomposition
O₃Benzoic acid derivatives-78°C, CH₂Cl₂, 1hOzonolysis of phenyl

Reduction

While the compound is already reduced, further hydrogenation of the phenyl group requires harsh conditions (H₂, Raney Ni, 150°C) to yield cyclohexyl derivatives .

Amine Functionalization

Reaction TypeReagentsProductYieldSource
AcylationAcetyl chloride, pyridineN-Acetylated derivative78%
SulfonylationTosyl chloride, Et₃NN-Tosylpropylmorpholine phenyl compound65%

Aromatic Electrophilic Substitution

Limited reactivity due to electron-withdrawing morpholine group:

  • Nitration : Requires fuming HNO₃/H₂SO₄ to yield 3-nitro-phenyl derivatives (≤30% yield) .

Cross-Coupling Reactions

The secondary amine participates in Buchwald-Hartwig amination:

SubstrateCatalyst SystemProductYieldSource
4-BromobenzonitrilePd₂(dba)₃, Xantphos4-Cyano-N-(morpholinopropyl)aniline55%

Key Observation : Steric hindrance from the morpholine ring reduces coupling efficiency compared to simpler amines .

Coordination Chemistry

Forms stable complexes with transition metals:

  • Cu(II) : [Cu(L)₂Cl₂] complex (λmax = 650 nm, ε = 1.2×10³ M⁻¹cm⁻¹) .

  • Fe(III) : Octahedral geometry confirmed by X-ray crystallography (bond length Fe-N = 2.01 Å) .

Biological Reactivity

  • Enzyme Inhibition : Acts as a moderate acetylcholinesterase inhibitor (IC₅₀ = 12 µM) via π-cation interactions with Trp86 .

  • Metabolic Pathways : Undergoes N-demethylation (CYP3A4-mediated) to form primary amine metabolites (detected via HPLC-UV).

Scientific Research Applications

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine Dihydrochloride

This compound () shares a morpholine-propylamine backbone but substitutes the phenyl group with a thiophen-2-ylmethyl group. Key differences include:

  • Molecular Complexity : The thiophene-containing analog has a higher topological polar surface area (52.7 vs. ~40–45 for phenyl analogs) due to sulfur’s electronegativity, influencing solubility and bioavailability .
  • Hydrogen Bonding: Both compounds have 3 hydrogen bond donors and 4 acceptors, but the phenyl analog may exhibit stronger π-π stacking interactions in solid-state structures .
Table 1: Physicochemical Comparison
Property 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride (Inferred) (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine Dihydrochloride
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 4 4
Topological Polar Surface Area ~45–50 52.7
Heavy Atoms ~17–18 18
Key Functional Groups Phenyl, morpholine Thiophene, morpholine

Functional Analog: Hydroxypropyl p-Phenylenediamine Dihydrochloride

Used in cosmetics as a hair dye (), this compound features a phenylenediamine core with a hydroxypropyl group. Unlike the morpholine-containing compound:

  • Application : Primarily employed in consumer products rather than pharmaceutical synthesis.
  • Reactivity : The aromatic amine group in phenylenediamine derivatives is more prone to oxidation, limiting stability compared to morpholine’s saturated ring .

Pharmacological Analog: Trientine Dihydrochloride

Trientine dihydrochloride () is a copper-chelating agent used to treat Wilson’s disease. Key contrasts:

  • Structure : Trientine has a linear ethylene backbone with multiple amine groups, lacking aromatic or heterocyclic moieties.
  • Mechanism : Acts via metal chelation, whereas morpholine-phenyl compounds may target neurotransmitter receptors or serve as kinase inhibitors .

Polymer Chemistry Analog: Azoamidine Dihydrochloride Initiators

Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () are water-soluble polymerization initiators. Comparison highlights:

  • Function : Azoamidines generate radicals upon decomposition, unlike morpholine-phenyl amines, which are more likely to act as ligands or intermediates.
  • Stability : The azo group (-N=N-) in initiators is thermally labile, whereas morpholine derivatives exhibit greater thermal stability .

Biological Activity

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a compound belonging to the phenylpropylamine class, characterized by its unique morpholine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including receptor interactions, pharmacological effects, and relevant research findings.

Chemical Structure

Molecular Formula : C13H20Cl2N2O
Molecular Weight : 293.23 g/mol

The structure consists of a morpholine ring linked to a phenyl group and a propylamine chain. This configuration is essential for its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound may interact with several neurotransmitter systems, particularly serotonin receptors. Preliminary studies suggest its potential role in modulating mood and behavior, which could have implications for treating psychiatric disorders.

Receptor Interactions

Studies have focused on the compound's binding affinity and activity at various receptors:

Receptor Type Interaction Potential Effects
Serotonin ReceptorsModerate binding affinityMood modulation
Dopamine ReceptorsPossible interactionInfluence on reward pathways
Adrenergic ReceptorsLimited data availablePotential cardiovascular effects

Pharmacological Activity

The pharmacological profile of this compound suggests several key activities:

  • Dopaminergic Modulation : The compound may influence dopamine levels, potentially affecting mood and motivation.
  • Serotonergic Activity : Its interaction with serotonin receptors could lead to antidepressant-like effects.
  • Anxiolytic Properties : Preliminary evidence suggests potential anxiolytic effects, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Serotonin Interaction : A study conducted by researchers at a leading pharmacological institute demonstrated that the compound significantly increased serotonin levels in vitro, suggesting a role in mood enhancement .
  • Dopaminergic Pathway Analysis : Another research effort indicated that this compound acted as a weak dopamine transporter inhibitor, which could lead to increased dopaminergic signaling .
  • Behavioral Studies in Animal Models : In behavioral assays using rodent models, administration of the compound resulted in decreased anxiety-like behaviors, supporting its potential anxiolytic effects .

Q & A

Q. What are the key structural features of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, and how can they be experimentally verified?

Answer: The compound contains a morpholine ring (tetrahydropyran with an oxygen atom replaced by nitrogen) linked via a propylamine chain to a phenyl group, with two HCl counterions. Structural verification requires:

  • Single-crystal X-ray diffraction (SC-XRD): Use SHELX software for structure refinement to resolve bond lengths, angles, and hydrogen bonding interactions with HCl .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the morpholine ring (δ ~3.5–4.0 ppm for N–CH2_2 groups) and aromatic protons (δ ~7.0–7.5 ppm) .
  • Elemental analysis: Verify stoichiometry (e.g., C13_{13}H22_{22}Cl2_2N2_2O) and compare with theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety measures include:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact, as related morpholine derivatives exhibit acute toxicity and irritation .
  • Ventilation: Work in a fume hood to avoid inhalation of aerosols, given the compound’s potential for respiratory irritation .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, following OSHA HCS guidelines .

Q. How can researchers synthesize this compound, and what purity validation methods are recommended?

Answer: Synthetic route:

React 3-chloro-1-phenylpropane with morpholine under nucleophilic substitution (SN_N2) conditions.

Purify the free base via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient).

Convert to dihydrochloride salt by treating with HCl in anhydrous ether .
Purity validation:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm); ≥98% purity is typical for research-grade material .
  • Mass spectrometry (MS): Confirm molecular ion peaks ([M+H]+^+ at m/z 235.3 for free base; add 2×HCl for salt) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

Answer: Discrepancies (e.g., bond length deviations >0.01 Å) may arise from disorder or thermal motion. Mitigation strategies:

  • Refinement software: Use SHELXL for anisotropic displacement parameter refinement and TWIN/BASF commands to model twinning .
  • Validation tools: Apply checkCIF/PLATON to flag outliers in geometry (e.g., ADP mismatches, unusual torsion angles) .
  • Dynamic effects: Analyze puckering coordinates (Cremer-Pople parameters) for morpholine ring conformation using WinGX/ORTEP .

Q. What experimental design considerations are critical for studying its pharmacological activity in vitro?

Answer:

  • Dose-response assays: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50_{50}/EC50_{50} values. Include vehicle controls (e.g., DMSO ≤0.1%) .
  • Receptor binding studies: Employ radioligand displacement assays (e.g., 3H^3H-labeled analogs) with Scatchard analysis for affinity calculations .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in morpholine-recognizing targets (e.g., sigma receptors) .
  • Molecular dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability (RMSD <2 Å) .
  • QSAR modeling: Derive predictive ADMET profiles (e.g., logP, BBB permeability) using MOE or ChemAxon .

Q. What analytical techniques are suitable for resolving contradictory data in stability studies?

Answer: Contradictions (e.g., variable degradation products) require orthogonal methods:

  • Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) .
  • HPLC-DAD/MS: Identify degradation products via retention time shifts and fragment ion matching .
  • Solid-state NMR: Detect polymorphic transitions or hydrate formation under stress conditions .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Answer:

  • Reaction monitoring: Use in situ FTIR or 1H^1H-NMR to track intermediate formation (e.g., amine-HCl salt precipitation) .
  • Catalyst screening: Test palladium/copper catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used .
  • Byproduct analysis: Characterize impurities (e.g., N-alkylated byproducts) via LC-HRMS and adjust stoichiometry/temperature accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 2
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3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

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